![molecular formula C13H18ClN B3148710 4-[2-(3-Chlorophenyl)ethyl]piperidine CAS No. 654662-90-5](/img/structure/B3148710.png)
4-[2-(3-Chlorophenyl)ethyl]piperidine
説明
“4-[2-(3-Chlorophenyl)ethyl]piperidine” is a chemical compound that belongs to the class of piperidine compounds. It is also known as Cloperastine, a cough suppressant that acts on the central nervous system .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18ClN . The structure of this compound includes a six-membered piperidine ring with a 3-chlorophenyl group and an ethyl group attached to the nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in a wide range of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Environmental Impact Assessment
Research has evaluated the consequences of contamination by chlorophenols, including 3-chlorophenol, highlighting their moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, with bioaccumulation expected to be low. This analysis underscores the need for understanding the environmental behavior of chlorophenyl derivatives to mitigate their impact (K. Krijgsheld & A. D. Gen, 1986).
Receptor Binding Affinity
Studies have shown that arylalkyl substituents, such as those in "4-[2-(3-Chlorophenyl)ethyl]piperidine", can improve the potency and selectivity of binding affinity at D2-like receptors. This suggests its potential utility in developing antipsychotic agents, emphasizing the role of pharmacophoric groups in enhancing receptor affinity (D. Sikazwe et al., 2009).
Synthetic Methodologies
The compound has been implicated in the synthesis of complex molecules like vandetanib, indicating its role in the development of synthetic routes for industrial production. Such methodologies facilitate the production of pharmacologically active compounds, highlighting the importance of versatile intermediates like "this compound" in medicinal chemistry (W. Mi, 2015).
Chemical Analysis and Toxicology
Research into compounds like 2,4-D herbicide toxicity, where chlorophenyl groups are a component, provides insights into the toxicological profiles and environmental persistence of these substances. Understanding the toxicity mechanisms and environmental fate of chlorophenyl derivatives is crucial for assessing their safety and ecological impact (Natana Raquel Zuanazzi et al., 2020).
特性
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOZBMVNAAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



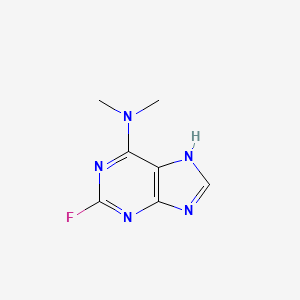
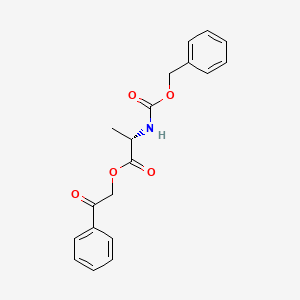
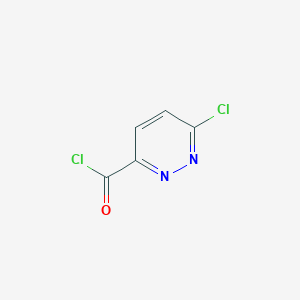

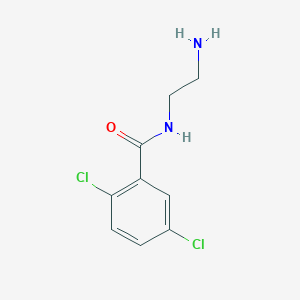

![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)
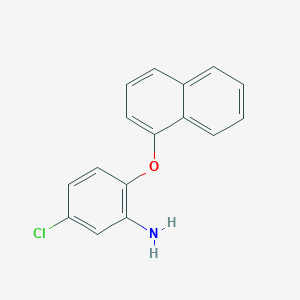
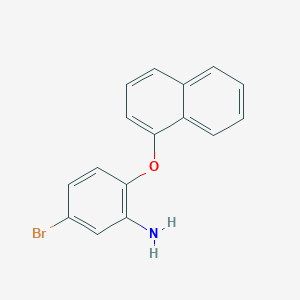

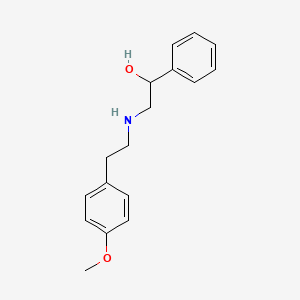
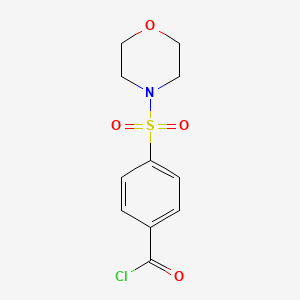
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)
